3-(4-Chloro-3-cyanophenyl)-5-methoxybenzoic acid
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Overview
Description
3-(4-Chloro-3-cyanophenyl)-5-methoxybenzoic acid is an organic compound with a complex structure that includes a chloro, cyano, and methoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-3-cyanophenyl)-5-methoxybenzoic acid typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 4-chloro-3-cyanophenylboronic acid.
Coupling Reaction: The boronic acid is then subjected to a Suzuki-Miyaura coupling reaction with 5-methoxybenzoic acid under palladium catalysis.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-Chloro-3-cyanophenyl)-5-methoxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Organic Synthesis:
Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-cyanophenyl)-5-methoxybenzoic acid depends on its application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it could inhibit kinases involved in cancer cell proliferation.
Organic Synthesis: It acts as a versatile intermediate, participating in various chemical reactions to form desired products.
Comparison with Similar Compounds
4-Chloro-3-cyanophenylboronic acid: Shares the chloro and cyano groups but lacks the methoxy and benzoic acid functionalities.
5-Methoxybenzoic acid: Contains the methoxy and benzoic acid groups but lacks the chloro and cyano functionalities.
Uniqueness: 3-(4-Chloro-3-cyanophenyl)-5-methoxybenzoic acid is unique due to the combination of chloro, cyano, and methoxy groups on a benzoic acid core, providing a versatile scaffold for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
3-(4-chloro-3-cyanophenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-20-13-6-10(5-11(7-13)15(18)19)9-2-3-14(16)12(4-9)8-17/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZDLZASVLWDEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690778 |
Source
|
Record name | 4'-Chloro-3'-cyano-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261991-52-9 |
Source
|
Record name | 4'-Chloro-3'-cyano-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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